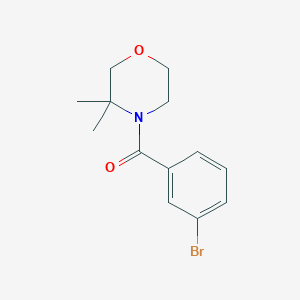

4-(3-Bromobenzoyl)-3,3-dimethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

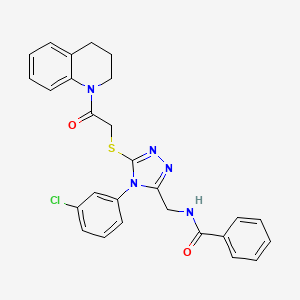

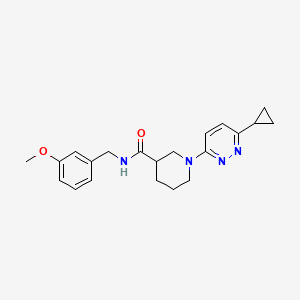

“4-(3-Bromobenzoyl)-3,3-dimethylmorpholine” is a chemical compound with the molecular formula C11H12BrNO2. It has an average mass of 270.122 Da and a monoisotopic mass of 269.005127 Da .

Synthesis Analysis

The synthesis of this compound involves acylation of methyl β-D-galactopyranoside (β-MGP, 1) derivatives with 3-bromobenzoyl chloride in anhydrous N, N-dimethylformamide/triethylamine . This process yields 6-O-substitution products, which are subsequently converted into 2,3,4-tri-O-acyl derivatives with different aliphatic and aromatic substituents .Molecular Structure Analysis

The molecular structure of “4-(3-Bromobenzoyl)-3,3-dimethylmorpholine” consists of a bromobenzoyl group attached to a morpholine ring . The bromobenzoyl group is a benzoyl group (a benzene ring attached to a carbonyl group) that has a bromine atom substituted on one of its carbon atoms .科学的研究の応用

Catalytic Applications in Organic Synthesis

Palladium-Catalyzed Aminocarbonylations : Dimethylformamide acts as an efficient source of carbon monoxide in the palladium-catalyzed aminocarbonylation of aryl bromides, including morpholine derivatives. This process is applicable for producing aryl amides from bromobenzene and other aryl bromides, demonstrating the utility of bromo-substituted compounds in facilitating carbonylation reactions, which could be relevant for derivatives of "4-(3-Bromobenzoyl)-3,3-dimethylmorpholine" (Y. Wan, M. Alterman, M. Larhed, & A. Hallberg, 2002).

Homogeneous Catalysis

C−N Donor Ligands for Catalysis : The synthesis of silver N-heterocyclic carbene complexes demonstrates the role of brominated and morpholine-containing ligands in forming catalytically active complexes. Such complexes are shown to be effective in catalyzing Heck and Suzuki C−C coupling reactions, suggesting the potential of "4-(3-Bromobenzoyl)-3,3-dimethylmorpholine" in similar catalytic applications (V. César, Stéphane Bellemin-Laponnaz, & L. Gade, 2002).

Chemical Synthesis and Reactivity

Ring Enlargement Reactions : N-heterocyclic carbene derivatives, when reacted with α-halo ketones, can undergo ring enlargement to produce cinnolines, demonstrating the reactivity of bromo-substituted compounds in complex synthesis pathways. This insight might be applicable to exploring the reactivity of "4-(3-Bromobenzoyl)-3,3-dimethylmorpholine" in generating novel structures (A. Schmidt, Bohdan Snovydovych, & M. Gjikaj, 2008).

Electrochemical Applications

Anion-Exchange Blend Membranes : The development of anion-exchange blend membranes using morpholinium-functionalized materials for electrochemical applications, such as alkaline fuel cells, underscores the potential utility of morpholine derivatives in creating materials with enhanced chemical stability and conductivity. This suggests possible research directions for "4-(3-Bromobenzoyl)-3,3-dimethylmorpholine" in the development of electrochemical devices (C. Morandi, R. Peach, H. Krieg, & J. Kerres, 2015).

特性

IUPAC Name |

(3-bromophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2)9-17-7-6-15(13)12(16)10-4-3-5-11(14)8-10/h3-5,8H,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJJQZOVJJXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromobenzoyl)-3,3-dimethylmorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2938974.png)

![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)

![N-(4-bromo-3-methylphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938977.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2938980.png)

![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)

![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)